molecular formula C20H13BrN4O2S B11644237 2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B11644237
M. Wt: 453.3 g/mol
InChI Key: ZJVRSQHWHMAORP-UHFFFAOYSA-N
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Description

3-(2-BROMOBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA is a complex organic compound that features a combination of bromobenzoyl, oxazolo-pyridinyl, and thiourea groups

Properties

Molecular Formula

C20H13BrN4O2S

Molecular Weight

453.3 g/mol

IUPAC Name

2-bromo-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H13BrN4O2S/c21-15-8-2-1-7-14(15)18(26)25-20(28)23-13-6-3-5-12(11-13)19-24-17-16(27-19)9-4-10-22-17/h1-11H,(H2,23,25,26,28)

InChI Key

ZJVRSQHWHMAORP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-BROMOBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA typically involves multi-step organic reactions. One common approach is to start with the bromination of benzoyl chloride to obtain 2-bromobenzoyl chloride. This intermediate is then reacted with 3-(1,3-oxazolo[4,5-b]pyridin-2-yl)aniline to form the corresponding amide. Finally, the amide is treated with thiourea under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-BROMOBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The bromobenzoyl group can be reduced to the corresponding benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea derivatives.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-BROMOBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(2-BROMOBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorobenzoyl)-1-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea
  • 3-(2-Fluorobenzoyl)-1-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea
  • 3-(2-Methylbenzoyl)-1-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea

Uniqueness

3-(2-BROMOBENZOYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the bromobenzoyl, oxazolo-pyridinyl, and thiourea groups also provides a distinct structural framework that can interact with various molecular targets in unique ways.

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